2-(3-Chlorophenoxy)-N-methylbenzenemethanamine
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Overview
Description
2-(3-Chlorophenoxy)-N-methylbenzenemethanamine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a chlorophenoxy group attached to a benzenemethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-N-methylbenzenemethanamine typically involves the reaction of 3-chlorophenol with benzylamine derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a benzylamine derivative. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-N-methylbenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenoxyamines depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenoxy)-N-methylbenzenemethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-N-methylbenzenemethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorophenoxy)propionic acid: Another phenoxy compound with similar structural features but different functional groups.
2-(3-Chlorophenoxy)ethylamine: Shares the chlorophenoxy group but has an ethylamine moiety instead of a benzenemethanamine structure.
Uniqueness
2-(3-Chlorophenoxy)-N-methylbenzenemethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
958863-70-2 |
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Molecular Formula |
C14H14ClNO |
Molecular Weight |
247.72 g/mol |
IUPAC Name |
1-[2-(3-chlorophenoxy)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H14ClNO/c1-16-10-11-5-2-3-8-14(11)17-13-7-4-6-12(15)9-13/h2-9,16H,10H2,1H3 |
InChI Key |
WDMWHIHVPSBLMB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC=CC=C1OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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